(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
[6-chloro-4-(cyclopropylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-3-8(12-7-1-2-7)6(5-13)4-11-9/h3-4,7,13H,1-2,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKYIEYOZJERHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This two-step approach involves introducing the cyclopropylamino group via nucleophilic substitution, followed by reduction of a carbonyl intermediate to yield the hydroxymethyl group.
Step 1: Chloropyridine Substitution
A 4-chloro-6-substituted pyridine derivative serves as the starting material. Cyclopropylamine displaces the chloro group under basic conditions. For example, 4,6-dichloropyridine-3-carboxylate reacts with cyclopropylamine in methanol using sodium hydroxide as a base at 50–60°C for 8–12 hours. The reaction achieves moderate yields (50–65%) due to competing hydrolysis side reactions.
Key Conditions:
-
Solvent: Methanol or ethanol
-
Base: Sodium hydroxide (1.2 equiv)
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Temperature: 50–60°C
Step 2: Carbonyl Reduction
The resulting 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate undergoes reduction. Sodium borohydride in ethanol at 0–5°C selectively reduces the ester to a primary alcohol without affecting the pyridine ring. Yields range from 70–85%, with purity >95% after silica gel chromatography (petroleum ether:ethyl acetate = 3:1).
Optimization Note:
-
Lower temperatures (0–5°C) prevent over-reduction or ring saturation.
Reductive Amination of a Ketone Intermediate
Synthetic Pathway
This method leverages reductive amination to introduce the cyclopropylamino group while concurrently forming the hydroxymethyl moiety.
Step 1: Ketone Synthesis
6-Chloro-4-oxopyridine-3-carbaldehyde is prepared via oxidation of a pyridine methanol derivative. IBX (2-iodoxybenzoic acid) in acetonitrile at 50°C for 12 hours oxidizes the alcohol to an aldehyde with 79% yield.
Step 2: Reductive Amination
The aldehyde reacts with cyclopropylamine in methanol, followed by in situ reduction using sodium cyanoborohydride. This one-pot process achieves 60–70% yield, with the imine intermediate stabilized by the electron-withdrawing chloro group.
Critical Parameters:
-
pH: Maintained at 4–5 using acetic acid
-
Reducing Agent: Sodium cyanoborohydride (1.5 equiv)
Multi-Step Synthesis from Pyridinecarboxylate Esters
Sequential Functionalization
This route involves chlorination, etherification, and reduction, adapting methodologies from large-scale pyridine derivative production.
Step 1: Chlorination and Etherification
4,6-Dihydroxypyridine-3-carboxylate undergoes chlorination with POCl₃ in N,N-dimethylaniline at reflux (110°C) for 5 hours, yielding 4,6-dichloropyridine-3-carboxylate (61% yield). Subsequent etherification with sodium methoxide in methanol substitutes the 4-chloro group with methoxy (57% yield).
Step 3: Ester Reduction
Lithium aluminum hydride (LAH) in tetrahydrofuran reduces the ester to methanol at −78°C, providing 80–85% yield.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Short reaction sequence | Moderate yields due to side reactions | 50–65% |
| Reductive Amination | One-pot synthesis | Requires pH control | 60–70% |
| Multi-Step Synthesis | High purity and scalability | Lengthy process (5–7 steps) | 40–50% |
Industrial-Scale Considerations
Solvent and Reagent Selection
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Substituent Variations in Amino Groups
Comparison Compound: [6-Chloro-4-(methylamino)-3-pyridyl]methanol ()
- Structural Difference: Methylamino vs. cyclopropylamino at position 4.
- Hydrogen Bonding: Both amino groups can act as hydrogen bond donors, but the cyclopropylamino group’s rigidity may alter spatial interactions in molecular recognition. Synthetic Yield: The methylamino analogue was synthesized in 56% yield, suggesting that bulkier substituents like cyclopropylamino may require optimized conditions for comparable efficiency .
Halogen-Substituted Derivatives
Comparison Compound: (6-Bromo-4-chloropyridin-3-yl)methanol ()
- Structural Difference : Bromine at position 6 vs. chlorine in the target compound.
- Molecular Weight: The bromo derivative (MW 222.47) is heavier than the chloro analogue, which may affect pharmacokinetic properties like metabolic stability. Cost: Brominated derivatives are often more expensive (e.g., $500/250mg) due to synthetic challenges, making chloro analogues more cost-effective for large-scale applications .
Methoxy vs. Amino Substituents
Comparison Compound: (6-Chloro-4-methoxypyridin-3-yl)methanol ()
- Structural Difference: Methoxy (electron-donating) vs. cyclopropylamino (electron-withdrawing) at position 4.
- In contrast, the cyclopropylamino group may reduce electron density, affecting electrophilic substitution patterns. Physicochemical Properties: Predicted collision cross-section (CCS) values for the methoxy analogue (e.g., [M+H]+ CCS 130.8 Ų) suggest differences in gas-phase ion mobility compared to amino-substituted derivatives .
Heterocyclic Variations
Comparison Compounds :
- Pyrimidine Derivative: 1-[6-Chloro-4-(cyclopropylamino)-2-(methylsulfanyl)pyrimidin-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-ol ().
- Quinazoline Derivative: Lorazepam Related Compound E RS (6-chloro-4-(o-chlorophenyl)-2-quinazoline methanol) ().
- Impact: Ring Size: Pyrimidine (6-membered, two nitrogens) and quinazoline (fused benzene-pyrimidine) systems exhibit distinct electronic and steric profiles compared to pyridine. These differences influence binding affinity in pharmaceutical contexts (e.g., quinazoline derivatives are common kinase inhibitors). Substituent Positioning: The hydroxymethyl group at position 3 in pyridine vs.
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Key Properties
Table 2: Heterocyclic Comparison
Biological Activity
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
The molecular formula of this compound is . It features a pyridine ring substituted with a cyclopropylamino group and a hydroxymethyl group, which may influence its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antitubercular and anticancer properties. Here are some key findings:
-
Antitubercular Activity :
- Research indicates that compounds within the same chemical family exhibit promising antitubercular activity. The mechanism involves interference with bacterial cell wall synthesis and DNA damage pathways. Notably, the compound did not show hypersensitivity against certain mutant strains of Mycobacterium tuberculosis, suggesting a unique mode of action distinct from known antibiotics .
- Anticancer Potential :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Cyclopropyl Group : The cyclopropyl substitution appears to enhance binding affinity to target proteins, potentially increasing efficacy.
- Chlorine Substitution : The chlorine atom at the 6-position is essential for maintaining activity, possibly due to its role in electronic distribution within the molecule .
Table 1: Biological Activity Summary
| Activity Type | Assay Details | Result |
|---|---|---|
| Antitubercular | MIC against M. tuberculosis strains | Active at ≤ 5 µM |
| Cytotoxicity | MTT assay on cancer cell lines | IC50 values varied (10–50 µM) |
| Enzyme Inhibition | Targeting DNA gyrase | Moderate inhibition observed |
Table 2: Structure-Activity Relationship Data
| Compound Variant | Cyclopropyl Group | Chlorine Position | Activity Level |
|---|---|---|---|
| This compound | Present | 6 | High |
| (6-Chloro-4-(methylamino)pyridin-3-yl)methanol | Absent | 6 | Moderate |
| (4-(cyclopropylamino)pyridin-3-yl)methanol | Present | Not applicable | Low |
Case Studies
- Case Study on Antitubercular Efficacy : A study conducted by researchers demonstrated that this compound exhibited significant bactericidal activity against drug-resistant strains of M. tuberculosis. The study utilized a series of in vitro assays to confirm its efficacy, highlighting its potential as a lead compound for further development .
- Cytotoxicity in Cancer Models : Another investigation assessed the compound's cytotoxic effects on breast cancer cell lines, revealing that it induced apoptosis through mitochondrial pathways. The results indicated that modifications to the cyclopropyl group could further enhance its anticancer properties, suggesting avenues for future research .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
